Methyl behenate

Description

Propriétés

IUPAC Name |

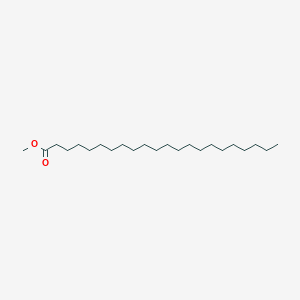

methyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQLTHHMFHEFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029206 | |

| Record name | Methyl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Behenic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3812 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

224-225 °C @ 15 MM HG | |

| Record name | BEHENIC ACID, METHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ALCOHOL, ETHER | |

| Record name | BEHENIC ACID, METHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000013 [mmHg] | |

| Record name | Behenic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3812 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM ACETONE | |

CAS No. |

929-77-1 | |

| Record name | Methyl behenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Behenic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl behenate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Docosanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl docosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL BEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04KBO9R771 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BEHENIC ACID, METHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

54 °C | |

| Record name | BEHENIC ACID, METHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Occurrence of Methyl Behenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl behenate (also known as methyl docosanoate) is the methyl ester of behenic acid, a long-chain saturated fatty acid (C22:0). As a fatty acid methyl ester (FAME), it is found in various natural sources, including plants and animal fats. This technical guide provides a comprehensive overview of the natural occurrence of this compound, quantitative data on its presence, detailed experimental protocols for its analysis, and visualizations of relevant biochemical and experimental workflows.

Natural Sources and Occurrence

This compound has been identified in a variety of organisms. Its presence is often inferred from the detection of its parent fatty acid, behenic acid, in the lipid fractions of these natural sources.

Plant Sources:

This compound has been reported in several plant species, including:

-

Aspidopterys obcordata : This plant has been cited as a natural source from which this compound can be isolated[1][2][3][4][5][6].

-

Hedysarum polybotrys : this compound has been reported in this plant species[7].

-

Solanum tuberosum (Potato) : The presence of this compound has been noted in potatoes[7].

-

Boerhavia diffusa : While a direct analysis for this compound is not specified, the plant is known to contain various fatty acids[8].

Furthermore, behenic acid, the precursor to this compound, is found in a number of vegetable oils, suggesting the potential for this compound to be present or derived from these sources. These include:

Animal Sources:

Data Presentation: Quantitative Occurrence of Behenic Acid

Direct quantitative data for this compound in many natural sources is scarce in the readily available literature. However, the concentration of its precursor, behenic acid, has been reported in several oils. This data provides a strong indication of the potential for this compound presence or its ease of derivation.

| Natural Source | Matrix | Concentration of Behenic Acid | Reference |

| Peanut Oil | Oil | ~3,200 mg per 100 g | [9] |

| Soybean Oil | Oil | ~370 mg per 100 g | [9] |

| Rice Bran Oil | Oil | ~210 mg per 100 g | [9] |

| Rapeseed Oil | Oil | 1-4.34% of total fatty acids | [9] |

Experimental Protocols

The analysis of this compound from natural sources typically involves lipid extraction, derivatization of fatty acids to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC) coupled with a suitable detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Protocol 1: Extraction and Transesterification of Lipids from Plant Material

This protocol describes a general method for the extraction of total lipids from plant tissues and their conversion to FAMEs for GC analysis.

1. Materials and Reagents:

-

Plant tissue (e.g., leaves, roots, seeds)

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform

-

Methanol

-

Hexane

-

0.5 M Sodium methoxide in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

2. Procedure:

-

Sample Homogenization: Freeze a known weight of fresh plant tissue (e.g., 1-2 g) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Lipid Extraction (Folch Method):

-

Transfer the powdered tissue to a glass tube.

-

Add a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume to ensure complete immersion of the sample (e.g., 20 mL for 1 g of tissue).

-

Homogenize the mixture using a tissue homogenizer for 2-3 minutes.

-

Agitate the mixture for 15-20 minutes at room temperature.

-

Filter the mixture through a sintered glass funnel or a funnel with Whatman No. 1 filter paper to remove solid debris.

-

To the filtered extract, add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.

-

Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 10 minutes to facilitate phase separation.

-

Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

-

Transesterification to FAMEs:

-

To the dried lipid extract, add 2 mL of hexane to redissolve the lipids.

-

Add 2 mL of 0.5 M sodium methoxide in methanol.

-

Cap the tube tightly and vortex vigorously for 1 minute.

-

Allow the reaction to proceed at room temperature for 30 minutes.

-

Add 2 mL of saturated NaCl solution to stop the reaction and aid in phase separation.

-

Vortex briefly and then centrifuge at 2000 rpm for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

The sample is now ready for GC analysis.

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

This protocol outlines typical parameters for the analysis of FAMEs, including this compound, by GC-MS.

1. Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.

2. GC Conditions:

-

Column: A polar capillary column is typically used for FAME analysis, such as a DB-WAX or a similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 10:1 or as appropriate for the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 200°C at 10°C/min, hold for 5 minutes.

-

Ramp to 240°C at 5°C/min, hold for 10 minutes.

-

(Note: The temperature program should be optimized for the specific column and sample matrix to achieve good separation of all FAMEs of interest).

-

3. MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Rate: 2 scans/s.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

4. Identification and Quantification:

-

Identification: FAMEs are identified by comparing their retention times with those of a standard FAME mixture (containing this compound) and by matching their mass spectra with a reference library (e.g., NIST).

-

Quantification: Quantification can be performed using an internal standard (e.g., methyl heptadecanoate) added to the sample before transesterification. The concentration of each FAME is calculated based on its peak area relative to the peak area of the internal standard.

Mandatory Visualization

Workflow for Natural Product Identification

General Metabolic Pathway of Fatty Acid Methyl Esters

References

- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 2. Sample Preparation - Fatty Acid Methyl Ester (FAME) | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 3. researchgate.net [researchgate.net]

- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 5. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]

- 6. agilent.com [agilent.com]

- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Enigmatic Role of Methyl Behenate in Plant Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl behenate, a saturated very-long-chain fatty acid methyl ester (VLCFA-ME), has been identified as a constituent in various plant species. However, its specific biological functions within the plant kingdom have remained largely unexplored. This technical guide synthesizes the current understanding of this compound in plants, primarily by examining the well-established roles of its parent molecule, behenic acid, and the broader class of very-long-chain fatty acids (VLCFAs). This document outlines the putative functions of this compound in plant development, stress response, and as a component of surface waxes. Furthermore, it provides detailed experimental protocols for the extraction, identification, and quantification of this compound from plant tissues, and presents visual representations of relevant biochemical pathways to stimulate further research into this specialized metabolite.

Introduction to this compound in Plants

This compound (C23H46O2), the methyl ester of behenic acid (C22:0), is a fatty acid methyl ester (FAME) that has been reported in various plant species, including Aspidopterys obcordata, Hedysarum polybotrys, and Solanum tuberosum[1]. While the industrial applications of FAMEs, particularly in the production of biodiesel from plant oils, are well-documented, the endogenous biological roles of specific FAMEs like this compound in plants are not as clearly defined. As a derivative of a very-long-chain fatty acid, this compound is likely involved in a range of physiological processes, from structural contributions to cellular signaling.

Biosynthesis of Behenic Acid and Putative Formation of this compound

The precursor to this compound, behenic acid, is a C22:0 saturated fatty acid synthesized in the endoplasmic reticulum through the fatty acid elongation (FAE) complex. This process extends shorter-chain fatty acids, such as palmitic acid (C16:0) and stearic acid (C18:0), which are produced in the plastids[2]. The elongation cycle involves four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction.

The formation of this compound itself would likely occur through the esterification of behenic acid. In plants, this can be catalyzed by specific methyltransferases that utilize S-adenosyl-L-methionine (SAM) as a methyl donor.

Hypothetical Biological Functions of this compound in Plants

While direct evidence is lacking, the known functions of VLCFAs provide a framework for postulating the roles of this compound.

Component of Cuticular Waxes and Plant Defense

VLCFAs are primary precursors for the biosynthesis of cuticular waxes, which form a protective layer on the plant's aerial surfaces[3][4][5][6]. This wax layer is crucial for preventing non-stomatal water loss and protecting against UV radiation and pathogen attack. It is plausible that behenic acid is a component of these waxes, and that this compound could be an intermediate or a final product within this protective layer. The composition of cuticular wax can change in response to environmental stress, suggesting a dynamic role in plant defense[5].

Role in Membrane Structure and Function

VLCFAs are incorporated into various lipids, including phospholipids and sphingolipids, which are essential components of cellular membranes. These lipids are critical for maintaining membrane integrity, fluidity, and permeability, and are involved in the formation of lipid rafts that play a role in cellular signaling[7]. Although less common than C16 and C18 fatty acids, the presence of VLCFAs like behenic acid can significantly alter membrane properties.

Involvement in Plant Stress Responses

Plants modify their lipid composition in response to both biotic and abiotic stresses. Numerous studies have reported an increase in VLCFA content under conditions such as salt, cold, and drought stress[8][9][10]. This suggests that VLCFAs, and potentially their methylated forms like this compound, may play a role in stress adaptation. They may act as signaling molecules or contribute to the structural reinforcement of membranes and the cuticle under adverse conditions.

Potential Signaling Molecule

There is growing evidence that VLCFAs and their derivatives can act as signaling molecules in plants, particularly in response to pathogens[11][12][13]. These lipid signals can trigger defense responses, including programmed cell death. While specific signaling pathways involving this compound have not been identified, it is conceivable that it could function as a signaling molecule, either directly or as a precursor to other bioactive compounds.

Quantitative Data

Currently, there is a lack of published quantitative data specifically correlating this compound concentrations with plant developmental stages or stress responses. The table below is a template that can be used to structure such data as it becomes available through future research.

| Plant Species | Tissue | Developmental Stage / Stress Condition | This compound Concentration (µg/g FW) | Reference |

| e.g., Arabidopsis thaliana | Leaf | Control | Data not available | |

| Leaf | Drought Stress (X days) | Data not available | ||

| Root | Salt Stress (X mM NaCl) | Data not available |

Experimental Protocols

Extraction and Analysis of this compound from Plant Tissues (FAME Analysis)

This protocol is adapted for the general analysis of fatty acid methyl esters from plant tissues.

5.1.1. Materials

-

Fresh or freeze-dried plant tissue

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Hexane

-

Internal standard (e.g., methyl heptadecanoate)

-

2.5% H2SO4 in methanol

-

Saturated NaHCO3 solution

-

Anhydrous Na2SO4

-

Glass test tubes with Teflon-lined screw caps

-

Water bath or heating block

-

Centrifuge

-

Gas chromatograph-mass spectrometer (GC-MS)

5.1.2. Procedure

-

Homogenization: Weigh 50-100 mg of fresh plant tissue and homogenize in a glass tube with 2 ml of methanol containing the internal standard.

-

Lipid Extraction: Add 4 ml of chloroform and vortex thoroughly. Add 1.25 ml of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.

-

Phase Separation: Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Transesterification: Add 2 ml of 2.5% H2SO4 in methanol to the dried lipid extract. Cap the tube tightly and heat at 80°C for 1 hour.

-

FAME Extraction: After cooling, add 1 ml of hexane and 1 ml of water. Vortex and centrifuge.

-

Neutralization and Drying: Transfer the upper hexane layer to a new tube containing a small amount of anhydrous Na2SO4 to remove any residual water.

-

GC-MS Analysis: Analyze the hexane extract by GC-MS.

5.1.3. GC-MS Parameters (Example)

-

Column: DB-23 or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 240°C at 4°C/min, hold for 10 min.

-

MS Detection: Electron ionization (EI) mode, scanning from m/z 50-500.

This compound can be identified by its retention time and mass spectrum compared to an authentic standard.

Extraction of Cuticular Waxes

This protocol is for the specific extraction of surface waxes.

5.2.1. Materials

-

Intact plant leaves or stems

-

Chloroform or hexane

-

Internal standard (e.g., n-tetracosane)

-

Glass vials

-

GC-MS

5.2.2. Procedure

-

Wax Extraction: Briefly immerse the intact plant material (e.g., a leaf) in a glass vial containing chloroform or hexane with a known amount of internal standard for 30-60 seconds.

-

Solvent Evaporation: Remove the plant material and evaporate the solvent under a stream of nitrogen.

-

Derivatization (if necessary): For analysis of free fatty acids and alcohols, the dried wax extract can be derivatized (e.g., silylation) to increase volatility.

-

GC-MS Analysis: Resuspend the wax residue in hexane and analyze by GC-MS as described above.

Conclusion and Future Directions

This compound remains an understudied metabolite in the context of plant biology. Based on the established roles of very-long-chain fatty acids, it is hypothesized that this compound may be involved in the structural integrity of cuticular waxes and cellular membranes, and potentially act as a signaling molecule in plant development and stress responses. The experimental protocols provided herein offer a robust framework for researchers to investigate these hypotheses. Future research should focus on quantitative lipidomics studies to correlate this compound levels with specific physiological conditions, and on genetic approaches to elucidate the enzymes responsible for its synthesis and its precise biological functions. Such studies will be invaluable for a comprehensive understanding of plant lipid metabolism and for the potential development of novel strategies to enhance crop resilience and productivity.

References

- 1. This compound | C23H46O2 | CID 13584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and secretion of plant cuticular wax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the understanding of cuticular waxes in Arabidopsis thaliana and crop species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular and Evolutionary Mechanisms of Cuticular Wax for Plant Drought Tolerance [frontiersin.org]

- 6. Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. connectsci.au [connectsci.au]

- 10. Very-long-chain fatty acids (VLCFAs) in plant response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

methyl behenate CAS number and safety data sheet

An In-depth Technical Guide to Methyl Behenate: CAS Number and Safety Data

This technical guide provides comprehensive information on the chemical and physical properties of this compound, with a primary focus on its safety profile as detailed in its Safety Data Sheet (SDS). The content is intended for researchers, scientists, and professionals in drug development who may handle this substance.

Chemical Identification

This compound is the methyl ester of behenic acid, a long-chain saturated fatty acid.

-

Chemical Name : this compound

-

Synonyms : Methyl docosanoate, Behenic acid methyl ester, Docosanoic acid methyl ester[1][2][3]

-

Molecular Formula : C₂₃H₄₆O₂[5][7][8] or CH₃(CH₂)₂₀COOCH₃[3][4]

Physical and Chemical Properties

The physical and chemical data for this compound are summarized in the table below. This substance is typically a white, solid powder or crystal at room temperature.[2][4]

| Property | Value | Source(s) |

| Molecular Weight | 354.61 g/mol | [3][4][5] |

| Physical State | Solid, Powder | [1][4] |

| Melting Point | 54 - 56 °C / 129.2 - 132.8 °F | [1][4][6][7] |

| Boiling Point | 393 °C at 760 mmHg | [7] |

| Flash Point | 110 °C / 230 °F | [6] |

| Solubility | Insoluble in water. | [6] |

| Purity | ≥96.0% to ≥98.5% (GC) | [2][4] |

Hazard Identification and Safety

The hazard classification for this compound varies across different suppliers. While some sources classify it as not hazardous under OSHA 29 CFR 1910.1200[1][6][9], other safety data sheets indicate specific hazards.

GHS Hazard Classification

One supplier identifies the following GHS classifications:

-

Acute toxicity, oral (Category 4) , H302: Harmful if swallowed.[7][8]

-

Skin corrosion/irritation (Category 2) , H315: Causes skin irritation.[7]

-

Serious eye damage/eye irritation (Category 2A) , H319: Causes serious eye irritation.[7]

-

Specific target organ toxicity, single exposure (Category 3) , H335: May cause respiratory irritation.[7]

-

Acute and chronic aquatic toxicity (Category 1) , H410: Very toxic to aquatic life with long lasting effects.[8]

It is crucial for users to consult the specific SDS provided by their supplier.

NFPA and HMIS Ratings

The NFPA and HMIS ratings provide a quick overview of the substance's hazards.

| Rating System | Health | Flammability | Reactivity |

| NFPA | 0 | 1 | 0 |

| HMIS | 0 | 1 | 0 |

| Source: [6] |

Experimental Protocols and Methodologies

The Safety Data Sheets reviewed for this guide do not contain detailed experimental protocols for determining the toxicological or physical properties listed. This information is typically generated through standardized testing methods (e.g., OECD guidelines) but the specific methodologies are not included in the SDS documents themselves. The following sections outline the recommended safety procedures and protocols for handling the substance.

First-Aid Measures

In case of exposure, the following first-aid measures are recommended:

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Remove victim to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. | [6][7][8] |

| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing. | [7][8] |

| Eye Contact | Rinse opened eyes for several minutes under running water. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][7][8] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek medical attention. | [7][8] |

Handling and Storage

Proper handling and storage are essential to ensure safety.

-

Handling : Avoid contact with skin, eyes, or clothing.[1] Avoid breathing dust.[1][8] Ensure adequate ventilation in the handling area.[7][8] Do not eat, drink, or smoke when using this product.[8]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][8] Recommended storage temperatures can be 2-8°C or as low as -20°C for powders.[4][8]

Stability and Reactivity

-

Chemical Stability : Stable under recommended storage conditions.[7][8]

-

Incompatible Materials : Strong oxidizing agents, strong acids, and strong alkalis.[1][7][8]

-

Hazardous Decomposition Products : Upon combustion, may produce carbon monoxide (CO) and carbon dioxide (CO₂).[1][7][8]

Visualized Workflow: Personal Protective Equipment

The following diagram illustrates the recommended personal protective equipment (PPE) to be used when handling this compound, based on standard laboratory safety protocols outlined in the substance's SDS.

Caption: Recommended Personal Protective Equipment (PPE) workflow for handling this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound 929-77-1 | TCI AMERICA [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound = 98.5 capillary GC 929-77-1 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. agilent.com [agilent.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound|929-77-1|MSDS [dcchemicals.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

solubility of methyl behenate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl Behenate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound, a long-chain saturated fatty acid methyl ester, in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in diverse fields, including pharmaceuticals, cosmetics, and material science, where it may function as an excipient, emollient, or phase-change material. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and visualizations to illustrate key concepts and workflows.

Quantitative Solubility Data

The solubility of this compound and other representative long-chain saturated fatty acid methyl esters (FAMEs) is summarized in Table 1. Due to the limited availability of extensive quantitative data for this compound, data for methyl palmitate (C16:0), methyl stearate (C18:0), and methyl lignocerate (C24:0) are included to provide a broader understanding of the solubility behavior of this class of compounds. The principle of "like dissolves like" generally governs the solubility of these nonpolar esters, with higher solubility observed in nonpolar and moderately polar organic solvents.

Table 1: Solubility of this compound and Other Long-Chain Saturated Fatty Acid Methyl Esters in Organic Solvents

| Compound | Solvent | Temperature (°C) | Solubility | Citation(s) |

| This compound (C22:0) | Ethanol | Not Specified | 0.5 mg/mL | [1] |

| Ethanol | Not Specified | 1.25 mg/mL | [2][3] | |

| Methanol | Not Specified | Soluble | ||

| Methanol (Heated) | Not Specified | Very Slightly Soluble | [4] | |

| Chloroform | Not Specified | Soluble | [5] | |

| Chloroform | Not Specified | Slightly Soluble | [4] | |

| Ether | Not Specified | Soluble | [6] | |

| Ethyl Acetate | Not Specified | Slightly Soluble | [4] | |

| Toluene | Not Specified | Soluble (very faint turbidity) | [7] | |

| Water | Not Specified | Insoluble | [4][6] | |

| Methyl Palmitate (C16:0) | Ethanol | Not Specified | ~20 mg/mL | |

| DMSO | Not Specified | ~20 mg/mL | ||

| Dimethylformamide | Not Specified | ~20 mg/mL | ||

| Acetone | Not Specified | Very Soluble | [6] | |

| Benzene | Not Specified | Soluble | [8] | |

| Water | 25 | <0.001 g/L | ||

| Methyl Stearate (C18:0) | Ethanol | Not Specified | Soluble | [9] |

| Acetone | Not Specified | Easily Soluble | ||

| Chloroform | Not Specified | Soluble | [5] | |

| Ether | Not Specified | Soluble | [9] | |

| DMSO | Not Specified | 8 mg/mL | [10] | |

| Water | Not Specified | Insoluble | [9] | |

| Methyl Lignocerate (C24:0) | Chloroform | Not Specified | ~2 mg/mL | [4] |

| Tetrahydrofuran | Not Specified | ~5 mg/mL | [4] | |

| Ethanol | 60 (with sonication) | 3.7 mg/mL | [11] | |

| Methanol | Not Specified | Slightly Soluble | [12][13] | |

| Ethyl Acetate | Not Specified | Slightly Soluble | [12][13] | |

| Water | Not Specified | Insoluble | [12] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or a gravimetric analysis setup (evaporating dish, oven, desiccator).

2.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

To further ensure complete separation of the solid phase, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

If necessary, dilute the clear filtrate with a known volume of the solvent to bring the concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

-

Inject the filtered and diluted sample solution and determine its concentration from the calibration curve.

-

-

Using Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear, saturated filtrate into the evaporating dish and reweigh.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it. The difference between the final and initial weight of the dish gives the mass of the dissolved this compound.

-

-

2.3. Data Analysis

Calculate the solubility of this compound in the selected solvent at the specified temperature. The solubility is typically expressed in mg/mL or g/100g of solvent.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

3.2. Logical Relationship: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" is a useful heuristic.

Caption: The "like dissolves like" principle applied to this compound solubility.

References

- 1. chembk.com [chembk.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. METHYL STEARATE | 112-61-8 [chemicalbook.com]

- 6. Methyl Palmitate | C17H34O2 | CID 8181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Methyl palmitate | 112-39-0 [chemicalbook.com]

- 9. Methyl Stearate | C19H38O2 | CID 8201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. LIGNOCERIC ACID METHYL ESTER | 2442-49-1 [chemicalbook.com]

- 13. Cas 2442-49-1,LIGNOCERIC ACID METHYL ESTER | lookchem [lookchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl Behenate

This technical guide provides a comprehensive overview of the melting and boiling points of methyl behenate, a saturated fatty acid methyl ester. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and methodologies for the characterization of this compound.

Core Physicochemical Data

The melting and boiling points of this compound are critical parameters for its identification, purity assessment, and handling in various applications. The following table summarizes these key quantitative data points.

| Property | Value | Conditions |

| Melting Point | 54 °C | |

| 53 - 56 °C | ||

| 55 °C[1][2] | ||

| 54 - 56 °C[3] | ||

| Boiling Point | 393 °C[1][2][4] | (at atmospheric pressure) |

| 224 - 225 °C | at 15 mmHg[5] |

Note: The significant difference in boiling point values is attributed to the pressure at which they were measured. The lower value represents the boiling point at reduced pressure (vacuum), a common practice for high molecular weight compounds to prevent decomposition at high temperatures.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following are detailed methodologies for these measurements.

Determination of Melting Point: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance like this compound.[2] This can be performed using a Thiele tube or a modern digital melting point apparatus.

Apparatus:

-

Glass capillary tubes (sealed at one end)

-

Thiele tube or a melting point apparatus

-

Heating oil (e.g., mineral oil or silicone oil) for Thiele tube

-

Thermometer

-

Bunsen burner or heating mantle

Procedure using a Thiele Tube:

-

Sample Preparation: A small amount of dry, powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6]

-

Apparatus Setup: The Thiele tube is filled with heating oil. The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into the Thiele tube.

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube facilitates the circulation of the oil via convection currents, ensuring uniform temperature distribution.[1]

-

Observation: The sample is observed closely. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample has turned into a clear liquid is the end of the melting range.[4] For a pure substance, this range should be narrow.

Procedure using a Digital Melting Point Apparatus:

-

Sample Preparation: The capillary tube is prepared as described above.

-

Apparatus Setup: The capillary tube is inserted into the sample holder of the apparatus.

-

Heating Program: The apparatus is programmed to heat at a controlled rate. A rapid heating rate can be used for a preliminary determination, followed by a slower rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.

-

Observation and Recording: The sample is observed through a magnified viewing window. The start and end of the melting process are recorded, often with the aid of automated detection in modern instruments.

Determination of Boiling Point: Siwoloboff Method

For determining the boiling point of small quantities of liquid, the Siwoloboff method is highly suitable.[5] This micro-boiling point determination is advantageous when sample availability is limited.

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or a heating bath

-

Rubber band or other means of attachment

Procedure:

-

Sample Preparation: A small amount of the liquid sample (in this case, molten this compound) is placed in the small test tube. The capillary tube is then placed inside the test tube with its open end facing downwards.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath, such as a Thiele tube filled with a suitable oil.[3][7]

-

Heating: The heating bath is heated gently. Initially, air trapped in the capillary tube will expand and be seen as a slow stream of bubbles.

-

Observation: As the temperature approaches the boiling point, the vapor pressure of the sample will increase, leading to a rapid and continuous stream of bubbles emerging from the capillary tube. At this point, the heating is stopped.

-

Recording the Boiling Point: The bath is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube is recorded as the boiling point.[5][7] This is the temperature at which the vapor pressure of the sample equals the external atmospheric pressure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physicochemical properties of a solid compound like this compound.

Workflow for Physicochemical Property Determination

References

A Comprehensive Spectroscopic Guide to Methyl Behenate for Researchers and Drug Development Professionals

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for methyl behenate, complete with detailed experimental protocols and data visualization.

This compound, the methyl ester of behenic acid, is a long-chain saturated fatty acid that finds applications in various scientific fields, including as a standard in gas chromatography and in the formulation of cosmetics. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial settings. This technical guide provides a detailed overview of the NMR, IR, and MS data of this compound, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for its characteristic signals and fragments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | -OCH₃ (Methyl ester) |

| ~2.30 | t | 2H | -CH₂-C=O (Methylene alpha to carbonyl) |

| ~1.63 | m | 2H | -CH₂-CH₂-C=O (Methylene beta to carbonyl) |

| ~1.25 | s (broad) | ~34H | -(CH₂)₁₇- (Methylene chain) |

| ~0.88 | t | 3H | -CH₃ (Terminal methyl) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~174.4 | C=O (Ester carbonyl) |

| ~51.4 | -OCH₃ (Methyl ester) |

| ~34.1 | -CH₂-C=O (Methylene alpha to carbonyl) |

| ~31.9 | -(CH₂)n- (Methylene chain) |

| ~29.7 | -(CH₂)n- (Methylene chain) |

| ~29.4 | -(CH₂)n- (Methylene chain) |

| ~29.3 | -(CH₂)n- (Methylene chain) |

| ~29.1 | -(CH₂)n- (Methylene chain) |

| ~25.0 | -CH₂-CH₂-C=O (Methylene beta to carbonyl) |

| ~22.7 | -CH₂-CH₃ (Methylene adjacent to terminal methyl) |

| ~14.1 | -CH₃ (Terminal methyl) |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2920 | Strong | C-H stretch (alkane, CH₂) |

| ~2850 | Strong | C-H stretch (alkane, CH₂) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (alkane, CH₂) |

| ~1170 | Strong | C-O stretch (ester) |

| ~720 | Medium | -(CH₂)n- rock (long chain) |

Table 4: Mass Spectrometry (Electron Ionization) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 354.3 | ~5 | [M]⁺ (Molecular ion) |

| 323.3 | ~10 | [M - OCH₃]⁺ |

| 297.3 | ~5 | [M - C₂H₅O₂]⁺ |

| 87.0 | 100 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 74.0 | ~80 | [CH₃OCOH₂]⁺ |

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic data. The following are generalized protocols for the analysis of fatty acid methyl esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1][2]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans are typically required to obtain a good spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Fourier Transform Infrared (FTIR) analysis, the sample can be prepared as a thin film by dissolving a small amount of this compound in a volatile solvent (e.g., chloroform), casting it onto a KBr or NaCl plate, and allowing the solvent to evaporate.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[4] Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[5]

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the this compound sample in a suitable solvent like hexane or chloroform.[6] Inject a small volume of the solution into the GC, where it is vaporized and separated on a capillary column. The separated analyte then enters the mass spectrometer and is typically ionized by Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern. The McLafferty rearrangement is a key fragmentation pathway for fatty acid methyl esters.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. pubs.sciepub.com [pubs.sciepub.com]

- 2. scispace.com [scispace.com]

- 3. This compound | C23H46O2 | CID 13584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectra-analysis.com [spectra-analysis.com]

- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Methyl Behenate: A Comprehensive Technical Guide to its Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl behenate, the methyl ester of behenic acid, is a versatile long-chain fatty acid ester with a growing number of industrial applications. Its unique physical and chemical properties, including a high melting point, lubricity, and emollience, make it a valuable ingredient in cosmetics, pharmaceuticals, lubricants, and as a chemical intermediate. This technical guide provides an in-depth overview of the core industrial uses of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes and biological pathways.

Introduction

This compound (also known as methyl docosanoate) is a saturated fatty acid methyl ester derived from behenic acid, which is naturally found in sources like rapeseed (canola) and moringa oils.[1] As a bio-based and biodegradable compound, it presents an attractive alternative to petroleum-derived chemicals in various industrial sectors. This guide will explore its primary applications, detailing its functional roles and the scientific principles behind its utility.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in various formulations. The following table summarizes key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₄₆O₂ | [1] |

| Molecular Weight | 354.61 g/mol | [1] |

| CAS Number | 929-77-1 | [1] |

| Appearance | White to off-white powder or crystalline solid | [2] |

| Melting Point | 54-56 °C | [2] |

| Boiling Point | 393 °C | [3] |

| Solubility | Insoluble in water; soluble in ethanol and ether. | [1] |

| Purity (typical) | >90.0% (GC) |

Industrial Applications

This compound's utility spans several key industries, primarily due to its desirable physical and chemical characteristics.

Cosmetics and Personal Care

In the cosmetics industry, this compound is valued for its multifunctional properties as a humectant, skin conditioning agent, emollient, and thickening agent.[3][4][5]

-

Emollient and Skin Conditioning: Its long carbon chain provides a substantive, lubricating feel on the skin, helping to soften and smooth the skin's surface.

-

Thickening Agent: In emulsions like creams and lotions, it contributes to the viscosity and texture, providing a rich, non-greasy feel.[3]

-

Humectant: It helps to retain moisture in cosmetic formulations, contributing to the hydrating properties of the product.[4][5]

Pharmaceuticals

This compound and related long-chain fatty acid esters serve as important excipients in pharmaceutical formulations, particularly in solid dosage forms.[6]

-

Lubricant in Tableting: In the manufacturing of tablets, it can be used as a lubricant to reduce friction between the tablet and the die wall during ejection.

-

Controlled-Release Agent: Its waxy nature makes it suitable for creating matrix-type tablets where the drug is dispersed within the lipid matrix. The drug is then released in a controlled manner as the matrix slowly erodes or through diffusion.[6]

Industrial Lubricants and Surfactants

The lubricating properties of this compound extend to industrial applications where it can be used in the formulation of lubricants and as a surfactant. Its long, saturated carbon chain provides a durable film that can reduce friction and wear between surfaces.

Chemical Intermediate: Synthesis of Behenylamine

This compound is a key raw material in the synthesis of behenylamine (docosylamine), a primary fatty amine with numerous industrial uses, including as a corrosion inhibitor, flotation agent, and emulsifier.[7] The synthesis is typically a two-step process involving ammonolysis to form behenamide, followed by hydrogenation to yield behenylamine.

Biodiesel

Fatty acid methyl esters (FAMEs) are the primary components of biodiesel. While this compound is a saturated FAME, it can be a component of biodiesel produced from certain feedstocks.[8] The properties of the resulting biodiesel, such as its cold flow properties, are influenced by the proportion of saturated esters like this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the industrial applications of this compound.

Synthesis of Behenylamine from this compound

This protocol describes a general two-step laboratory procedure for the synthesis of behenylamine from this compound, based on industrial processes.[7]

Step 1: Ammonolysis of this compound to Behenamide

-

Reaction Setup: In a high-pressure reactor equipped with a stirrer, thermocouple, and gas inlet, charge this compound and a suitable catalyst (e.g., a metal acetate or oxide).

-

Purging: Seal the reactor and purge with an inert gas, such as nitrogen, to remove any air.

-

Ammonia Introduction: Pressurize the reactor with ammonia gas to the desired reaction pressure.

-

Heating and Reaction: Heat the reactor to the reaction temperature (typically 180-250°C) while stirring. Maintain these conditions for several hours until the reaction is complete, which can be monitored by techniques like gas chromatography (GC) to track the disappearance of this compound.

-

Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess ammonia.

-

Isolation of Behenamide: The crude behenamide can be purified by recrystallization from a suitable solvent.

Step 2: Hydrogenation of Behenamide to Behenylamine

-

Reaction Setup: In a high-pressure hydrogenation reactor, charge the purified behenamide, a suitable hydrogenation catalyst (e.g., Raney nickel or a supported palladium catalyst), and a solvent (e.g., a higher alcohol).

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 20-50 bar).

-

Heating and Reaction: Heat the reactor to the reaction temperature (typically 150-200°C) with vigorous stirring. The progress of the reaction can be monitored by the uptake of hydrogen.

-

Cooling and Filtration: Once the reaction is complete, cool the reactor to room temperature and vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

-

Isolation of Behenylamine: The solvent can be removed under reduced pressure, and the resulting behenylamine can be further purified by distillation or recrystallization.

Formulation of a Cosmetic Emulsion (O/W Cream)

This protocol provides a general procedure for incorporating this compound into a simple oil-in-water (O/W) cosmetic cream.

-

Preparation of the Oil Phase: In a beaker, combine this compound with other oil-soluble ingredients (e.g., other emollients, emulsifiers with a low HLB). Heat the mixture to 70-75°C until all components have melted and the phase is uniform.

-

Preparation of the Water Phase: In a separate beaker, combine the water-soluble ingredients (e.g., glycerin, water-soluble preservatives, emulsifiers with a high HLB) and heat to 70-75°C.

-

Emulsification: Slowly add the water phase to the oil phase while homogenizing using a high-shear mixer. Continue homogenization for a few minutes to form a stable emulsion.

-

Cooling: Begin to cool the emulsion while stirring gently with a propeller mixer.

-

Addition of Post-Emulsification Ingredients: When the emulsion has cooled to below 40°C, add any heat-sensitive ingredients, such as fragrances or active ingredients.

-

Final Adjustments: Adjust the pH if necessary and continue to stir until the cream has reached room temperature and has a uniform consistency.

Visualizations

Synthesis of Behenylamine from this compound

The following diagram illustrates the two-step synthesis process of behenylamine from this compound.

References

- 1. This compound | C23H46O2 | CID 13584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS-Number 929-77-1 - Order from Chemodex [chemodex.com]

- 3. This compound [myskinrecipes.com]

- 4. docs.nrel.gov [docs.nrel.gov]

- 5. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 6. Effect of tablet structure on controlled release from supersaturating solid dispersions containing glyceryl behenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN1067374C - Two-step process of synthesizing primary behenic amine with this compound - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Methyl Behenate as an Internal Standard for Accurate Quantification of Fatty Acid Methyl Esters by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acids. Due to their low volatility, fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) prior to GC-MS analysis. Accurate quantification of FAMEs is critical in various fields, including clinical diagnostics, nutritional science, and drug development. The use of an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response, thereby ensuring the accuracy and reliability of the results.

Methyl behenate (C22:0 FAME) is an excellent choice as an internal standard for the quantification of long-chain fatty acid methyl esters. Its long carbon chain ensures a late elution time, minimizing interference with earlier eluting, shorter-chain FAMEs commonly found in biological samples. Furthermore, it is not naturally abundant in many biological matrices, a key characteristic of a reliable internal standard. This application note provides a detailed protocol for the use of this compound as an internal standard in the GC-MS analysis of FAMEs, along with relevant quantitative data and experimental workflows.

Properties of this compound

| Property | Value |

| Chemical Formula | C₂₃H₄₆O₂ |

| Molecular Weight | 354.61 g/mol |

| Melting Point | 54-56 °C |

| Boiling Point | 247 °C at 10 mmHg |

| Synonyms | Methyl docosanoate, Behenic acid methyl ester |

| Purity (Typical) | ≥98.5% (capillary GC)[1] |

Experimental Protocol

This protocol outlines the steps for the extraction and derivatization of fatty acids from a biological matrix (e.g., plasma, cell culture) and subsequent quantification using this compound as an internal standard.

Materials and Reagents

-

Biological sample (e.g., 100 µL of plasma)

-

This compound internal standard solution (1 mg/mL in hexane)

-

Chloroform

-

Methanol

-

0.5 M Sodium methoxide in methanol

-

1 M HCl in methanol

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

-

GC vials with inserts

Sample Preparation and Derivatization (Transesterification)

-

Lipid Extraction (Folch Method):

-

To 100 µL of plasma in a glass tube, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex thoroughly for 2 minutes.

-

Add 500 µL of 0.9% NaCl solution and vortex again for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase (containing lipids) into a new glass tube.

-

-

Internal Standard Addition:

-

Add a known amount of the this compound internal standard solution to the extracted lipid sample. The amount should be chosen to be within the calibration range and comparable to the expected concentration of the analytes of interest. For example, add 50 µL of a 1 mg/mL this compound solution.

-

-

Transesterification to FAMEs:

-

Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

-

To the dried lipid residue, add 1 mL of 0.5 M sodium methoxide in methanol.

-

Incubate at 50°C for 15 minutes with occasional vortexing.

-

Cool the sample to room temperature and add 1 mL of 1 M HCl in methanol to neutralize the reaction.

-

Add 1 mL of hexane and 1 mL of deionized water.

-

Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a clean tube.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

Transfer the dried extract to a GC vial for analysis.

-

GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific instrument and analytes.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Column | HP-INNOWax (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (Splitless mode) |

| Oven Program | Start at 60°C (hold for 2 min), ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min (hold for 7 min)[2] |

| Transfer Line Temp | 240°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-550 |

Data Analysis

-

Identification: Identify the FAME peaks in the chromatogram based on their retention times and mass spectra, comparing them to known standards and library data.

-

Quantification:

-

Generate a calibration curve by analyzing a series of standard solutions containing known concentrations of the target FAMEs and a constant concentration of the this compound internal standard.

-

Plot the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of each FAME in the unknown samples by calculating their peak area ratios to the internal standard and interpolating from the calibration curve.

-

Quantitative Data

The following tables summarize typical performance data for a GC-MS method for FAME analysis using an internal standard. While specific values will vary depending on the instrument and matrix, these provide a general expectation of method performance.

Table 1: Retention Times of Common FAMEs and this compound

| Fatty Acid Methyl Ester | Abbreviation | Retention Time (min) |

| Methyl palmitate | C16:0 | 17.996 |

| Methyl stearate | C18:0 | 20.332 |

| Methyl oleate | C18:1 | 20.617 |

| Methyl linoleate | C18:2 | 21.145 |

| Methyl arachidate | C20:0 | 22.857 |

| This compound (IS) | C22:0 | 25.582 [2] |

| Methyl erucate | C22:1 | 25.813 |

| Methyl lignocerate | C24:0 | 28.210 |

Retention times are approximate and may vary based on the specific GC column and conditions used.[2]

Table 2: Method Validation Parameters

| Parameter | Typical Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 - 10 µg/L[3] |

| Limit of Quantification (LOQ) | 0.03 - 30 µg/L |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

Experimental Workflow Diagram

Caption: Workflow for the quantification of fatty acids using this compound as an internal standard.

Signaling Pathway Diagram (Logical Relationship)

Caption: The logic of using an internal standard for accurate quantification in GC-MS analysis.

Conclusion

This compound serves as a robust internal standard for the GC-MS quantification of fatty acid methyl esters, particularly for long-chain fatty acids. Its chemical properties and chromatographic behavior allow for accurate correction of experimental variations, leading to reliable and reproducible results. The detailed protocol and performance data provided in this application note offer a comprehensive guide for researchers and scientists in implementing this method in their laboratories.

References

Application Notes and Protocols for the Quantification of Methyl Behenate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of methyl behenate, a long-chain fatty acid methyl ester. The primary analytical techniques covered are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV detection. These methods are crucial for quality control, stability testing, and pharmacokinetic studies in various industries, including pharmaceuticals, food, and biofuels.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile compounds like this compound. Due to its high resolution and sensitivity, GC-FID is often the method of choice for analyzing fatty acid methyl esters (FAMEs).

Principle

The sample, containing this compound, is first derivatized to convert non-volatile fatty acids into their volatile methyl esters, if not already in that form. The derivatized sample is then injected into the gas chromatograph, where it is vaporized. An inert carrier gas transports the vaporized analytes through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column walls and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase elute faster. The eluted compounds are then detected by a flame ionization detector (FID), which generates a signal proportional to the amount of analyte combusted in a hydrogen-air flame. Quantification is achieved by comparing the peak area of this compound to that of a known concentration of an internal or external standard.

Experimental Protocol: Quantification of this compound in Oil Samples

This protocol describes the quantification of this compound in an oil matrix, which often requires a derivatization step to convert triglycerides into FAMEs.

Materials and Reagents:

-

This compound analytical standard (≥99.0% purity)[1]

-

Internal Standard (IS): Methyl nonadecanoate (C19:0) or other suitable FAME not present in the sample

-

Hexane (HPLC grade)

-

Methanol (anhydrous)

-

Sodium hydroxide (NaOH)

-

Boron trifluoride (BF3) in methanol (12-14%) or methanolic HCl

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Sample containing this compound (e.g., vegetable oil, biodiesel)

Sample Preparation (Acid-Catalyzed Methylation):

-

Accurately weigh approximately 50 mg of the oil sample into a screw-cap test tube.[2]

-

Add 2 mL of a 2 N methanolic NaOH solution.

-

Heat the mixture at 80°C for 1 hour to saponify the glycerides, then cool to room temperature.[3]

-

Add 2 mL of 12.5% BF3 in methanol.[3]

-

Heat the tube at 80°C for another hour to facilitate the methylation of fatty acids.[3]

-

Cool the tube and add 5 mL of saturated NaCl solution and 5 mL of hexane.[3]

-

Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-FID analysis.

GC-FID Operating Conditions:

| Parameter | Value |

| Gas Chromatograph | Agilent 7890 Series GC or equivalent[4] |

| Column | HP-INNOWax capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column[4] |

| Injector | Split/Splitless Inlet |

| Inlet Temperature | 250 °C[4] |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 or as optimized |

| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1 mL/min[4] |

| Oven Temperature Program | Initial temperature 100°C, hold for 5 min, ramp at 7°C/min to 225°C, hold for 5 min[2] |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C[2] |

| Data Acquisition | Chromatography data system |

Calibration and Quantification:

-

Prepare a stock solution of this compound and the internal standard in hexane.

-

Create a series of calibration standards by diluting the stock solution to different concentrations covering the expected sample concentration range.

-

Inject the calibration standards into the GC-FID system and generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Inject the prepared sample and determine the concentration of this compound using the calibration curve.

Quantitative Data Summary (GC-FID)

The following table summarizes typical validation parameters for the quantification of FAMEs, including this compound, using GC-FID.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.999 | [3] |

| Precision (RSD%) | < 2% (repeatability); < 3% (intermediate precision) | [5] |

| Accuracy (Recovery %) | 97.1 - 99% | [2][6] |

| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL (for general FAMEs) | [7][8] |

| Limit of Quantification (LOQ) | 0.63 - 1.63 µg/mL (for general FAMEs) | [7][8] |

Experimental Workflow (GC-FID)

Caption: Workflow for this compound Quantification by GC-FID.

High-Performance Liquid Chromatography (HPLC)